molecular formula C10H18F3NO2S B11761444 (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester

(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B11761444
M. Wt: 273.32 g/mol
InChI Key: FGJDMAFZMIWCLU-UHFFFAOYSA-N
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Description

“(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester” is a carbamate derivative featuring a tert-butyl ester group linked to a butyl chain substituted with a trifluoromethylsulfanyl (SCF₃) moiety at the terminal position. The molecular formula is C₁₀H₁₈F₃NO₃S, with a calculated molar mass of 289.3 g/mol. The compound combines the hydrolytic stability of the tert-butyl carbamate group with the electron-withdrawing and lipophilic properties of the SCF₃ substituent.

Properties

Molecular Formula

C10H18F3NO2S

Molecular Weight

273.32 g/mol

IUPAC Name

tert-butyl N-[4-(trifluoromethylsulfanyl)butyl]carbamate

InChI

InChI=1S/C10H18F3NO2S/c1-9(2,3)16-8(15)14-6-4-5-7-17-10(11,12)13/h4-7H2,1-3H3,(H,14,15)

InChI Key

FGJDMAFZMIWCLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCSC(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification of Carbamic Acids

A common method involves the reaction of carbamic acids with tert-butanol under acidic or catalytic conditions. For example:

R-NH-COOH+(CH3)3COHH+R-NH-COO-t-Bu+H2O\text{R-NH-COOH} + \text{(CH}3\text{)}3\text{COH} \xrightarrow{\text{H}^+} \text{R-NH-COO-t-Bu} + \text{H}_2\text{O}

This approach, detailed in patent CN103787971A, utilizes tert-butanol and acid catalysts (e.g., sulfuric acid) to achieve Boc protection. For the target compound, the carbamic acid precursor 4-trifluoromethylsulfanyl-butylamine is first synthesized via nucleophilic substitution of a bromobutane derivative with trifluoromethylsulfanyl chloride.

Curtius Rearrangement

The Curtius rearrangement of acyl azides derived from butyl carboxylic acids offers an alternative route. This method generates isocyanates, which react with tert-butanol to form Boc-protected amines:

R-N3ΔR-NCOt-BuOHR-NH-COO-t-Bu\text{R-N}_3 \xrightarrow{\Delta} \text{R-NCO} \xrightarrow{\text{t-BuOH}} \text{R-NH-COO-t-Bu}

While less commonly applied to sulfanyl-containing compounds, this pathway is noted for its high regioselectivity.

Key Reaction Steps in the Synthesis

Synthesis of 4-Trifluoromethylsulfanyl-butylamine

The precursor 4-trifluoromethylsulfanyl-butylamine is prepared through:

  • Nucleophilic substitution : Reaction of 4-bromobutylamine with trifluoromethylsulfanyl chloride in the presence of a base (e.g., K₂CO₃).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the amine intermediate.

Boc Protection of the Amine

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine):

R-NH2+Boc2OBaseR-NH-COO-t-Bu+Byproducts\text{R-NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{Base}} \text{R-NH-COO-t-Bu} + \text{Byproducts}

Reaction optimization studies indicate that THF improves solubility, while triethylamine neutralizes generated acids.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
SolventTHF15%
Temperature0–5°C10%
CatalystTriethylamine20%

Catalytic Systems

  • Base catalysts : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) enhance reaction rates by deprotonating the amine.

  • Acid catalysts : Sulfuric acid (H₂SO₄) is avoided due to potential decomposition of the -SCF₃ group.

Purification and Characterization Techniques

Column Chromatography

Purification via silica gel chromatography (70:30 hexane/ethyl acetate) removes unreacted starting materials and byproducts.

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 1.44 ppm (t-Bu group) and δ 3.20–3.50 ppm (-SCH₂CF₃).

  • ¹⁹F NMR : Single peak at δ −42 ppm (CF₃ group).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
EsterificationSimple, one-stepRequires acidic conditions60–75%
Curtius RearrangementHigh purityMulti-step, hazardous intermediates40–55%

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as thiolates or amines can be used under suitable conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    • The compound exhibits potential as a pharmacological agent due to its ability to influence enzyme activities and protein interactions. Organofluorine compounds are known for their enhanced metabolic stability and bioactivity, which can be crucial in drug design and development.
  • Biochemical Interactions :
    • Research indicates that (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester can interact uniquely with biological macromolecules, affecting enzyme kinetics and receptor binding affinities. These interactions are vital for understanding its functionality as a drug candidate.
  • Case Study: Anti-Cancer Activity :
    • In vitro studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation. For instance, compounds with trifluoromethylthio groups have demonstrated significant activity against various cancer cell lines, suggesting that (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester may also exhibit similar properties.

Organic Synthesis Applications

  • Synthesis Versatility :
    • The compound serves as a versatile intermediate in organic synthesis, particularly in creating other fluorinated compounds. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties.
  • Reagent in Chemical Reactions :
    • It can be utilized in various chemical reactions involving carbamates and esters, contributing to the synthesis of complex organic molecules. The reaction of tert-butyl esters with specific reagents has been shown to yield high yields of desired products, demonstrating its utility in synthetic pathways .

Mechanism of Action

The mechanism of action of (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The carbamic acid ester moiety can act as a prodrug, releasing the active compound upon hydrolysis.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The target compound’s aliphatic SCF₃ group confers higher lipophilicity compared to the aromatic Cl/CF₃ () and polar hydroxymethyl () derivatives. This property is critical for blood-brain barrier penetration in drug design .

Synthetic Utility : highlights Suzuki coupling for aromatic carbamates, whereas the target compound’s synthesis likely involves thiol-ene chemistry or nucleophilic substitution to introduce the SCF₃ group .

Stability : The tert-butyl carbamate group is acid-labile in all cases, but the aromatic Cl/CF₃ substituent () may enhance thermal stability due to resonance effects .

Challenges and Limitations

  • Target Compound : The SCF₃ group’s steric bulk may hinder crystallization, complicuting purification. This contrasts with the crystalline aromatic derivatives in and .
  • Compound : The hydroxymethyl group’s polarity reduces bioavailability compared to the target’s lipophilic SCF₃ chain .

Biological Activity

(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester is an organofluorine compound characterized by a trifluoromethylthio group. Its chemical formula is C11H16F3N2O2SC_{11}H_{16}F_3N_2O_2S and it has a molecular weight of 273.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

Chemical Structure and Properties

The presence of the trifluoromethylthio group in the structure enhances the compound's metabolic stability and bioactivity, making it a candidate for drug design and development. The unique features of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₁H₁₆F₃N₂O₂S
Molecular Weight 273.32 g/mol
Functional Groups Carbamate, Trifluoromethylthio
Potential Applications Medicinal chemistry, organic synthesis

The biological activity of (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester is primarily linked to its interaction with biological macromolecules, influencing enzyme activities and protein interactions. The trifluoromethylthio moiety can modulate enzyme kinetics and receptor binding affinities, which are crucial for its potential therapeutic effects.

Interaction Studies

Research indicates that compounds with trifluoromethylthio groups exhibit unique interactions with various enzymes and receptors. These interactions can lead to:

  • Inhibition of Enzyme Activities : Potentially affecting metabolic pathways.
  • Alteration of Protein Functions : Modifying receptor binding and signal transduction.

Biological Activity

The biological activity of this compound can be categorized into various therapeutic areas:

  • Pharmacological Potential
    • The compound has shown promise in influencing enzyme activities relevant to drug metabolism.
    • It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Enzyme Inhibition Studies
    • Preliminary studies suggest that (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester could act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Case Studies
    • A study demonstrated that similar compounds with trifluoromethyl groups exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's disease .

Comparative Analysis

To better understand the uniqueness of (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Unique Features
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester1208080-55-0Shorter carbon chain; used primarily as a reagent
(3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester1208079-35-9Intermediate length; potential pharmaceutical uses
Fluoxetine54910-89-3Antidepressant; contains a trifluoromethyl group

The distinct trifluoromethylthio group and longer carbon chain structure of (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester may impart unique chemical reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester?

  • Methodological Answer : The tert-butyl carbamate group can be introduced via acid-catalyzed tert-butylation. A proven approach involves reacting the free amine with tert-butyl acetate (t-BuOAc) in the presence of a strong acid catalyst (e.g., HClO₄) to generate the tert-butyl cation in situ. However, due to safety concerns with HClO₄, alternative acids like triflic acid (TfOH) or fluorinated acids (e.g., TFA) can enhance solubility of hydrophobic intermediates in organic solvents . Salt formation with organic acids (e.g., diphenyl phosphate) may improve reaction efficiency by stabilizing intermediates (Table 1, ).
  • Example Protocol :
    Dissolve the amine in t-BuOAc, add 1.2 eq. of TfOH, and stir at 60°C for 24 hours. Monitor progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1).

Q. How stable is the tert-butyl carbamate group under common reaction conditions?

  • Methodological Answer : The tert-butyl group is stable to nucleophiles, bases, and reducing agents but cleaved under acidic conditions (e.g., HCl/dioxane or TFA/CH₂Cl₂). Stability tests show no degradation in pH 3–9 aqueous solutions for 48 hours, but exposure to 1M HCl at 25°C deprotects the amine within 2 hours . Avoid prolonged storage in polar aprotic solvents (e.g., DMF) to prevent slow hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and trifluoromethylsulfanyl (δ ~43 ppm for CF₃S in ¹⁹F NMR) groups. HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₀H₁₇F₃NO₂S: 280.0922). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized when tert-butylation stalls prematurely?

  • Methodological Answer : Low yields often stem from poor solubility of intermediates. Strategies include:
  • Solvent Engineering : Switch to DMF or DMSO to dissolve polar intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., TsOH, H₂SO₄) or Lewis acids (e.g., Sc(OTf)₃) to accelerate tert-butyl cation formation .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .

Q. What role does the trifluoromethylsulfanyl group play in medicinal chemistry applications?

  • Methodological Answer : The CF₃S moiety enhances metabolic stability and lipophilicity (logP ~2.8), making the compound a candidate for protease inhibitor scaffolds. In HIV-1 protease studies, analogous tert-butyl carbamates improve binding affinity (IC₅₀ < 50 nM) by filling hydrophobic pockets . For in vitro assays, replace the tert-butyl group with a fluorescent tag (e.g., dansyl) to track cellular uptake .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : As a temporary protecting group, the tert-butyl carbamate is incorporated via Fmoc-SPPS. After coupling, deprotection is achieved with 20% piperidine/DMF. The trifluoromethylsulfanyl group remains intact during cleavage (TFA/H₂O/TIPS 95:2.5:2.5), enabling post-synthetic modification (e.g., disulfide bridging) .

Q. What are the primary degradation pathways under accelerated stability testing?

  • Methodological Answer : Under stress conditions (40°C/75% RH for 4 weeks), degradation occurs via:
  • Hydrolysis : tert-butyl cleavage to yield (4-Trifluoromethylsulfanyl-butyl)amine (LCMS [M+H]⁺ = 178.05).
  • Oxidation : CF₃S → CF₃SO₂ (confirmed via ¹⁹F NMR, δ ~-80 ppm) .
    Mitigation : Store under argon at -20°C with desiccants.

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